molecular formula C22H23N7O B610492 Risdiplam CAS No. 1825352-65-5

Risdiplam

Katalognummer B610492
CAS-Nummer: 1825352-65-5
Molekulargewicht: 401.47
InChI-Schlüssel: ASKZRYGFUPSJPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Risdiplam, also known as RG7916 or RO7034067, is an orally administered drug used to treat spinal muscular atrophy (SMA), a rare nerve and muscle disorder characterized by loss of lower motor neurons and progressive muscle wasting . It is the first oral medication approved for this disease .


Synthesis Analysis

The synthesis of Risdiplam involves a SNAr reaction between amine 194 and bromopyridine 195, which yields 196. This is followed by a nitro reduction via hydrogenation in the presence of a platinum catalyst. The product is then treated with di-tert-butyl malonate in anisole at elevated temperatures to give pyridopyrimidone 197 .


Molecular Structure Analysis

Risdiplam has a molecular formula of C22H23N7O and a molecular weight of 401.474 g/mol . The structure of Risdiplam bound to the RNA duplex formed upon 5’-splice site recognition has been determined .


Chemical Reactions Analysis

Risdiplam is a survival of motor neuron 2 (SMN2) splicing modifier . It modifies the splicing of SMN2 messenger RNA to include exon 7, which results in an increase in the concentration of the functional SMN protein .


Physical And Chemical Properties Analysis

Risdiplam is a light yellow to yellow powder . It has a molecular formula of C22H23N7O and a molecular weight of 401.46 .

Wissenschaftliche Forschungsanwendungen

Application in Spinal Muscular Atrophy (SMA) Treatment

Specific Scientific Field

Neurology and Genetic Disorders

Summary of the Application

Risdiplam is a drug that targets SMN2 to improve the production of viable SMN protein. It’s the first oral medication approved for the treatment of SMA . It helps to alleviate symptoms of spinal muscular atrophy by stimulating the production of a critical protein in which these patients are deficient .

Methods of Application or Experimental Procedures

In the FIREFISH and SUNFISH clinical trials, Risdiplam was administered orally to patients of all ages . The long-term efficacy and safety of risdiplam versus nusinersen in children with type 1 SMA was evaluated using indirect treatment comparison methodology to adjust for differences between population baseline characteristics .

Results or Outcomes

Early trials with risdiplam demonstrated up to a 2-fold increase in SMN protein concentration in SMA patients after 12 weeks of therapy . Long-term data supported risdiplam as a superior alternative to nusinersen in children with type 1 SMA . Children with type 1 SMA treated with risdiplam had a 78% reduction in the rate of death, an 81% reduction in the rate of death or permanent ventilation, and a 57% reduction in the rate of serious adverse events compared with children treated with nusinersen .

Application in Treating SMA with Novel Splicing Mutation

Specific Scientific Field

Genetics and Neuromuscular Disorders

Methods of Application or Experimental Procedures

Risdiplam was prescribed for this patient considering treatment cost and goals of avoiding pain caused by injections and starting treatment as early as possible .

Results or Outcomes

The patient showed remarkable clinical improvements after treatment with risdiplam for 7 months despite carrying only one copy of SMN2 .

Comparative Efficacy and Safety of Risdiplam and Nusinersen

Specific Scientific Field

Pharmacology and Neurology

Summary of the Application

Risdiplam and Nusinersen are two approved treatments for patients with type 1 spinal muscular atrophy (SMA). A statistical comparison of the efficacy and safety of these two treatments was conducted .

Methods of Application or Experimental Procedures

The long-term efficacy and safety of risdiplam versus nusinersen in children with type 1 SMA was evaluated using indirect treatment comparison methodology to adjust for differences between population baseline characteristics .

Results or Outcomes

Children with type 1 SMA treated with risdiplam had a 78% reduction in the rate of death, an 81% reduction in the rate of death or permanent ventilation, and a 57% reduction in the rate of serious adverse events compared with children treated with nusinersen .

Pharmacokinetic, Pharmacodynamic, Safety and Efficacy Studies

Specific Scientific Field

Pharmacology and Clinical Trials

Summary of the Application

Risdiplam has been studied in various clinical trials including FIREFISH, SUNFISH, and JEWELFISH . These studies aimed to understand the pharmacokinetics, pharmacodynamics, safety, and efficacy of Risdiplam in different types of SMA.

Methods of Application or Experimental Procedures

In these studies, Risdiplam was administered to patients of different ages and SMA types . The studies aimed to understand the distribution of Risdiplam in the body, its effects, safety, and efficacy.

Results or Outcomes

The studies provided valuable insights into the efficacy and safety of Risdiplam in treating different types of SMA .

Safety And Hazards

Risdiplam may cause an allergic skin reaction. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and prolonged or repeated exposure . Contaminated work clothing should not be allowed out of the workplace and protective gloves should be worn .

Zukünftige Richtungen

Risdiplam has shown significant improvement in motor function in infants with SMA type 1 and in patients aged 2–25 years with SMA types 2 or 3. These motor improvements were maintained with up to 2 years of treatment with Risdiplam . As an oral drug, Risdiplam provides a convenient and useful treatment option across a broad range of patient ages and subtypes of SMA . Further investigation and comparison on the safety profile of Risdiplam due to its broader systemic effect should be considered with other available therapies .

Eigenschaften

IUPAC Name

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKZRYGFUPSJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109185
Record name Risdiplam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Spinal muscular atrophy (SMA) is a severe and progressive congenital neuromuscular disease resulting from mutations in the survival of motor neuron 1 (_SMN1_) gene responsible for making SMN proteins. Clinical features of SMA include degeneration of motor neurons in the spinal cord which ultimately leads to muscular atrophy and, in some cases, loss of physical strength. SMN proteins are expressed ubiquitously throughout the body and are thought to hold diverse intracellular roles in DNA repair, cell signaling, endocytosis, and autophagy. A secondary _SMN_ gene (_SMN2_) can also produce SMN proteins, but a small nucleotide substitution in its sequence results in the exclusion of exon 7 during splicing in approximately 85% of the transcripts - this means that only ~15% of the SMN proteins produced by _SMN2_ are functional, which is insufficient to compensate for the deficits caused by _SMN1_ mutations. Emerging evidence suggests that many cells and tissues are selectively vulnerable to reduced SMN concentrations, making this protein a desirable target in the treatment of SMA. Risdiplam is an mRNA splicing modifier for _SMN2_ that increases the inclusion of exon 7 during splicing, which ultimately increases the amount of functional SMN protein produced by _SMN2_. It does so by binding to two sites in _SMN2_ pre-mRNA: the 5' splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) of exon 7.
Record name Risdiplam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Risdiplam

CAS RN

1825352-65-5
Record name 7-(4,7-Diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825352-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risdiplam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1825352655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risdiplam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Risdiplam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-(4,7-diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RISDIPLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RS4S2ET1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
G Baranello, BT Darras, JW Day… - … England Journal of …, 2021 - Mass Medical Soc
… We report the results of part 1 of a two-part, phase 2–3, open-label study of risdiplam in … protein concentration), and the selection of the risdiplam dose for part 2 of the study. Exploratory …
Number of citations: 247 www.nejm.org
S Dhillon - Drugs, 2020 - Springer
… risdiplam) received its first approval in the USA for the treatment of spinal muscular atrophy in patients 2 months of age and older. Risdiplam … the development of risdiplam leading to this …
Number of citations: 123 link.springer.com
T Markati, G Fisher, S Ramdas… - Expert Opinion on …, 2022 - Taylor & Francis
… Risdiplam is the third overall and first oral drug approved for SMA with disease-modifying potential. Risdiplam … This review aims to critically appraise the place of risdiplam in the map of …
Number of citations: 15 www.tandfonline.com
RS Finkel, MA Farrar, D Vlodavets, L Servais… - 2022 - AAN Enterprises
… receiving risdiplam for ≥… risdiplam for ≥12 months. Conclusions: RAINBOWFISH will provide valuable information about outcomes following presymptomatic administration of risdiplam …
Number of citations: 9 n.neurology.org
J Kakazu, NL Walker, KC Babin, KA Trettin… - Orthopedic …, 2021 - ncbi.nlm.nih.gov
… , and indications for the use of Risdiplam in treating SMA. SMA … Risdiplam is the first and only oral medication to be … Risdiplam is currently the only orally administered drug approved …
Number of citations: 18 www.ncbi.nlm.nih.gov
H Ratni, M Ebeling, J Baird, S Bendels, J Bylund… - 2018 - ACS Publications
SMA is an inherited disease that leads to loss of motor function and ambulation and a reduced life expectancy. We have been working to develop orally administrated, systemically …
Number of citations: 403 pubs.acs.org
VA Sansone - The Lancet Neurology, 2022 - thelancet.com
… So, potential new treatment options—eg, risdiplam and … of administration than nusinersen (ie, risdiplam taken orally once daily, … daily risdiplam versus placebo in 180 patients with type 2 …
Number of citations: 3 www.thelancet.com
BT Darras, R Masson… - … England Journal of …, 2021 - Mass Medical Soc
… In this study involving infants with type 1 SMA, risdiplam resulted in higher percentages of … determine the long-term safety and efficacy of risdiplam in infants with type 1 SMA. (Funded …
Number of citations: 139 www.nejm.org
R Masson, M Mazurkiewicz-Bełdzińska… - The Lancet …, 2022 - thelancet.com
… Here, we report on the safety and efficacy of risdiplam in … feed orally after 12 months of risdiplam treatment. Furthermore, … the safety and efficacy of risdiplam over 24 months of treatment …
Number of citations: 21 www.thelancet.com
M Oskoui, JW Day, N Deconinck, ES Mazzone… - Journal of …, 2023 - Springer
… study, investigated the efficacy and safety of risdiplam in type 2 and non‑ambulant type … risdiplam compared with placebo at month 12. After 12 months, all participants received risdiplam …
Number of citations: 12 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.